2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound can form Schiff bases with primary amines, which are present in many biomolecules such as proteins and enzymes. The interaction of this compound with enzymes like aldolases and transaminases can lead to the formation of covalent adducts, affecting the enzyme’s activity. Additionally, the pyrazolyl group in this compound can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing biochemical pathways .
Cellular Effects
This compound has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways by interacting with key signaling proteins. For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of target proteins. This can impact gene expression and cellular metabolism. Studies have also indicated that this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde group can react with the amino groups of lysine residues in proteins, forming Schiff bases. This covalent modification can inhibit or activate enzyme activity, depending on the specific enzyme and the site of modification. Additionally, the pyrazolyl group can interact with metal ions, potentially affecting metalloenzymes’ function. These interactions can lead to changes in gene expression by altering the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation or hydrolysis over extended periods. These degradation products can have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s ability to form reactive intermediates that can cause oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, the compound can undergo conjugation reactions with glutathione, mediated by glutathione S-transferases. These metabolic pathways help in detoxifying this compound and facilitate its excretion from the body. The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 2-Methyl-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, which may contribute to its biological activity .
Comparison with Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Comparison: 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of a methyl group at the second position of the benzene ring, which can influence its reactivity and biological activity compared to its analogs. The position of the methyl group can affect the electronic distribution and steric properties, leading to differences in how the compound interacts with other molecules and targets .
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRBBGULNYWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650869 | |
Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-89-2 | |
Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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